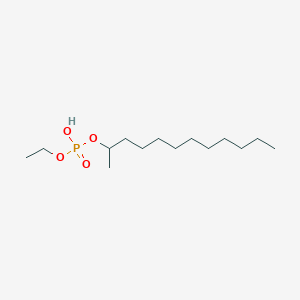

Decyl diethylphosphate

Description

Decyl diethylphosphate is an organophosphate compound characterized by a decyl (10-carbon alkyl) chain linked to a diethyl phosphate group. Decyl diethylphosphate may serve roles in industrial processes, such as emulsification or as an intermediate in chemical synthesis, though specific applications require further validation.

Properties

Molecular Formula |

C14H31O4P |

|---|---|

Molecular Weight |

294.37 g/mol |

IUPAC Name |

dodecan-2-yl ethyl hydrogen phosphate |

InChI |

InChI=1S/C14H31O4P/c1-4-6-7-8-9-10-11-12-13-14(3)18-19(15,16)17-5-2/h14H,4-13H2,1-3H3,(H,15,16) |

InChI Key |

FWFTXBVNTRQKHD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C)OP(=O)(O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl diethylphosphate can be synthesized through a multi-step process. One common method involves the reaction of decylamine with diethyl chlorophosphate. The reaction is typically carried out in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is cooled to 0°C to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of decyl diethylphosphate can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and high yield. The final product is usually purified by distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Decyl diethylphosphate undergoes various chemical reactions, including hydrolysis, transesterification, and P-alkylation.

Hydrolysis: In the presence of water, decyl diethylphosphate can hydrolyze to form phosphoric acid and decanol.

Transesterification: This reaction involves the exchange of the ethyl groups with other alcohols, leading to the formation of different phosphate esters.

P-Alkylation: This reaction involves the alkylation of the phosphorus atom, which can be achieved using reagents such as potassium tert-butoxide.

Common Reagents and Conditions:

Hydrolysis: Water and an acid or base catalyst.

Transesterification: Alcohols and a catalyst such as sodium or potassium alkoxide.

P-Alkylation: Alkyl halides and a strong base like potassium tert-butoxide.

Major Products Formed:

Hydrolysis: Phosphoric acid and decanol.

Transesterification: Various phosphate esters.

P-Alkylation: Alkylated phosphate esters.

Scientific Research Applications

Decyl diethylphosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of decyl diethylphosphate primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsion polymerization, where it helps to stabilize the emulsion and control the size of the polymer particles . In biological systems, decyl diethylphosphate can interact with cell membranes, enhancing the delivery of drugs and other active compounds .

Comparison with Similar Compounds

Diethyl Chlorophosphate (CAS 814-49-3)

- Structure : Features a chlorophosphate group instead of a diethyl phosphate.

- Applications : Used as a chemical intermediate in pesticide and flame retardant production .

- Reactivity : The chlorine atom increases electrophilicity, making it more reactive than Decyl diethylphosphate in nucleophilic substitutions.

- Toxicity : Likely higher due to the presence of a labile chloride group, which can hydrolyze to release toxic HCl .

Decyl Glucoside (CAS 58846-77-8)

- Structure : A sugar-based surfactant with a decyl chain attached to a glucose moiety.

- Applications : Widely used in cosmetics and detergents for its mildness and biodegradability .

- Environmental Impact : More eco-friendly than phosphate-containing surfactants due to lower aquatic toxicity .

- Solubility : Higher water solubility compared to Decyl diethylphosphate due to the hydrophilic glucose group.

Diisodecyl Phenyl Phosphate (CAS 51363-64-5)

- Structure : Bulky branched alkyl chains (isodecyl) and a phenyl group attached to phosphate.

- Applications : Flame retardant and plasticizer in lubricants .

- Thermal Stability : Superior to Decyl diethylphosphate due to aromatic and branched alkyl groups, which reduce volatility .

- Toxicity: Potential endocrine-disrupting effects noted in phenyl phosphate esters, unlike Decyl diethylphosphate, which may degrade into DEP—a known neurotoxin .

Dicetyl Phosphate (CAS 2197-63-9)

Comparative Data Table

Key Research Findings and Contradictions

- Toxicity Profile : Diethylphosphate (DEP), a metabolite of Decyl diethylphosphate, is classified as a neurotoxin in humans, particularly affecting developmental stages . However, DEP is also detected as a primary metabolite in food sources like poultry, suggesting context-dependent toxicity .

- Environmental Impact : Phosphate esters like Decyl diethylphosphate are less biodegradable than glucosides, raising concerns about aquatic persistence .

- Structural Trade-offs : Branched alkyl chains (e.g., Diisodecyl Phenyl Phosphate) enhance thermal stability but may increase bioaccumulation risks compared to linear-chain analogs like Decyl diethylphosphate .

Q & A

Basic Research Questions

What analytical techniques are recommended for characterizing decyl diethylphosphate in biological or environmental samples?

Methodological Answer:

For dialkyl phosphates like diethylphosphate (DEP), a combination of chromatographic and spectroscopic methods ensures accurate identification and quantification:

- GC-MS: Suitable for volatile derivatives. Derivatization with trimethylsilyl (TMS) agents enhances volatility. Detection limits (LOD) for DEP in urine are ~0.1 ppb .

- LC-MS/MS: Direct analysis without derivatization. Offers high sensitivity (LOD < 0.05 ppb) for polar metabolites in biological matrices .

- NMR Spectroscopy: Provides structural confirmation. For example, <sup>31</sup>P NMR distinguishes phosphate esters from other organophosphates .

Table 1: Comparison of Analytical Techniques for Dialkyl Phosphates

| Technique | Matrix | LOD | Key Advantages | Limitations |

|---|---|---|---|---|

| GC-MS | Urine, plasma | 0.1 ppb | High specificity | Requires derivatization |

| LC-MS/MS | Environmental water | 0.05 ppb | No derivatization needed | Costly instrumentation |

| <sup>31</sup>P NMR | Pure compounds | 1 ppm | Structural elucidation | Low sensitivity |

How can decyl diethylphosphate be synthesized, and what are critical reaction conditions?

Methodological Answer:

While direct synthesis protocols for decyl diethylphosphate are not explicitly documented, analogous dialkyl phosphates are synthesized via:

- Phosphorylation of Alcohols: Reacting decyl alcohol with diethylphosphoric acid in anhydrous conditions. Use catalysts like p-toluenesulfonic acid (PTSA) to enhance esterification efficiency .

- Diazo Transfer Reactions: For functionalized derivatives, employ sulfonyl azides (e.g., p-acetamidobenzenesulfonyl azide) to generate α-diazo intermediates, followed by cyclopropanation or phosphorylation .

Key Considerations:

- Temperature Control: Maintain 60–80°C to avoid side reactions (e.g., hydrolysis).

- Solvent Selection: Use aprotic solvents (e.g., THF, DCM) to stabilize intermediates .

What is the role of decyl diethylphosphate as a biomarker for organophosphate exposure?

Methodological Answer:

Diethylphosphate (DEP), a structural analog, is a well-documented urinary biomarker for organophosphate pesticides like chlorpyrifos. Researchers can extrapolate methodologies:

- Sample Collection: Collect 24-hour urine samples to account for diurnal variation in metabolite excretion .

- Normalization: Adjust for creatinine levels to correct for urine dilution .

- Epidemiological Design: Use logistic regression models to correlate DEP levels with health outcomes (e.g., neurotoxicity, reproductive effects), controlling for covariates like age and diet .

Table 2: Biomarker Studies for DEP (Model for Decyl Diethylphosphate)

| Study | Population | Key Finding | Adjustment Factors |

|---|---|---|---|

| EWG/Commonweal | Adults (n=9) | DEP detected in 44% of samples | Creatinine, age |

| CDC Biomonitoring | General (n=4,966) | 99.7% detection rate | Body mass index |

Advanced Research Questions

How can computational methods predict the thermophysical properties of decyl diethylphosphate in ionic liquid systems?

Methodological Answer:

For ionic liquids (ILs) like 1-ethyl-3-methylimidazolium diethylphosphate ([EtMeIm][Et2PO4]), group contribution methods (GCMs) are effective:

- Parameterization: Use experimental data (e.g., CO2 solubility at 313–353 K and ≤60 bar) to fit binary interaction parameters for CH3, CH2, and phosphate groups .

- Validation: Compare predicted vs. experimental phase equilibria for hydrocarbon separation. Root-mean-square deviations (RMSD) < 2% indicate robust models .

Application Example:

- CO2 Capture: The extended GCM accurately predicts [EtMeIm][Et2PO4]’s CO2 solubility, enabling IL optimization for carbon capture .

How should researchers address contradictions in toxicological data for decyl diethylphosphate?

Methodological Answer:

Conflicting findings (e.g., DEP’s association with erectile dysfunction vs. inconclusive neurotoxicity data ) require:

- Dose-Response Studies: Establish thresholds using in vitro models (e.g., SH-SY5Y neurons) exposed to 0.1–100 µM decyl diethylphosphate.

- Mechanistic Clarity: Use omics approaches (transcriptomics, metabolomics) to identify pathways affected at subcytotoxic doses .

- Cohort Diversification: Include populations with varying exposure sources (e.g., agricultural vs. urban) to isolate confounding factors .

What experimental designs optimize the separation of structural analogs using decyl diethylphosphate-based ionic liquids?

Methodological Answer:

For separating benzene/cyclohexane mixtures:

- Liquid-Liquid Extraction (LLE): Optimize IL-to-hydrocarbon ratios (e.g., 1:4 v/v) and temperature (298–333 K). [EtMeIm][Et2PO4] achieves separation factors >40 due to π-π interactions with aromatics .

- Process Intensification: Combine LLE with membrane distillation to reduce energy consumption by 30% compared to traditional methods .

Table 3: Separation Performance of Phosphate-Based ILs

| IL | Mixture | Separation Factor | Temperature (K) |

|---|---|---|---|

| [EtMeIm][Et2PO4] | Benzene/Cyclohexane | 42.5 | 298 |

| [MeMeIm][Me2PO4] | Toluene/Heptane | 38.1 | 313 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.